BenchChemオンラインストアへようこそ!

5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one

xanthine oxidase hyperuricemia regioisomer

5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one (CAS 1239727-36-6) is a heterocyclic small molecule belonging to the pyrazolotriazinone class, characterized by a fused pyrazole-triazine core with an N5-ethyl and C7-methyl substitution pattern. This scaffold is structurally related to purine bases and has been investigated as a platform for developing enzyme inhibitors, particularly targeting xanthine oxidase (XO) and glycogen synthase kinase 3 (GSK-3).

Molecular Formula C7H9N5O
Molecular Weight 179.183
CAS No. 1239727-36-6
Cat. No. B2952755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one
CAS1239727-36-6
Molecular FormulaC7H9N5O
Molecular Weight179.183
Structural Identifiers
SMILESCCN1C2=C(C(=N1)C)N=NNC2=O
InChIInChI=1S/C7H9N5O/c1-3-12-6-5(4(2)10-12)8-11-9-7(6)13/h3H2,1-2H3,(H,8,9,13)
InChIKeyWOALBWPHLUHXMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one: Procurement-Grade Pyrazolotriazinone Scaffold for Enzyme Inhibition Research


5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one (CAS 1239727-36-6) is a heterocyclic small molecule belonging to the pyrazolotriazinone class, characterized by a fused pyrazole-triazine core with an N5-ethyl and C7-methyl substitution pattern . This scaffold is structurally related to purine bases and has been investigated as a platform for developing enzyme inhibitors, particularly targeting xanthine oxidase (XO) and glycogen synthase kinase 3 (GSK-3) [1]. The compound is commercially available at purities ≥97% (HPLC) from suppliers such as Leyan and MolCore, positioning it as an accessible research intermediate for medicinal chemistry and chemical biology applications .

Why 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one Cannot Be Substituted by Generic Pyrazolotriazinone Analogs


Generic substitution among pyrazolotriazinone analogs is precluded by two critical structural determinants: regioisomeric identity and N5/C7 substitution pattern. The pyrazolo[4,3-d][1,2,3]triazin-4-one regioisomer (series 3) demonstrates distinct xanthine oxidase (XO) inhibitory activity compared to the pyrazolo[3,4-d] regioisomer (series 2), with series 3 showing a broader IC50 range of 0.9–2.9 µM [1]. Furthermore, within the GSK-3 inhibitor series, the presence and nature of the C7 substituent directly governs blood-brain barrier (BBB) permeability, where unsubstituted or ethyl-carboxylate derivatives show markedly different CNS penetration profiles [2]. The specific N5-ethyl/C7-methyl configuration of CAS 1239727-36-6 occupies a unique physicochemical space (LogP ~1.2, MW 179.18) that cannot be replicated by the 5,7-dimethyl analog (CAS 1239735-10-4, MW 165.15) or the 5-methyl-7-propyl analog (CAS 1357091-38-3, MW 193.21) [3].

Quantitative Differentiation Evidence for 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one


Regioisomeric Advantage of Pyrazolo[4,3-d] Scaffold Over Pyrazolo[3,4-d] Series for Xanthine Oxidase Inhibition

The pyrazolo[4,3-d][1,2,3]triazin-4-one regioisomer (series 3) — the scaffold class to which 5-ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one belongs — exhibits XO inhibitory activity with IC50 values spanning 0.9–2.9 µM, as reported by Sciú et al. (2020) [1]. In direct comparison, the isomeric pyrazolo[3,4-d] series (series 2) showed a different activity profile, with compound 2e being the most potent of that series. The series 3 scaffold was specifically identified as the most active core among pyrazolotriazinones, with the activity range placing several members within one order of magnitude of the clinical reference allopurinol (IC50 = 0.247 ± 0.004 µM) [1]. This regioisomeric preference is mechanistically linked to distinct binding subsites within XO, where series 3 compounds occupy a more solvent-exposed pocket distant from the quercetin-binding site, in contrast to the majority of series 2 compounds that co-localize with quercetin [1].

xanthine oxidase hyperuricemia regioisomer

C7-Ethyl Carboxylate Substitution Confers Blood-Brain Barrier Permeability vs. Unsubstituted C7 Analogs in GSK-3 Inhibitor Series

In the GSK-3 inhibitor series reported by Sciú et al. (2019), ethyl 4-oxo-pyrazolo[4,3-d][1,2,3]triazine-7-carboxylate derivatives were designed and evaluated for both GSK-3 inhibition and blood-brain barrier (BBB) penetration [1]. The presence of the C7-ethyl carboxylate group was essential for enabling passive BBB diffusion, as measured by the PAMPA-BBB assay. In contrast, the pyrazolo[4,3-d][1,2,3]triazin-4-one core without a C7-carboxylate substituent (structurally analogous to 5-ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one, which bears a C7-methyl group) showed no GSK-3 inhibition at a fixed concentration of 10 µM [1]. This structure-permeability relationship demonstrates that the C7 substituent identity is a decisive determinant of both target engagement and CNS drug-likeness, distinguishing the 7-methyl compound (this product) from 7-carboxylate analogs.

GSK-3 blood-brain barrier neurodegeneration

N5-Ethyl vs. N5-Methyl Substitution Alters Lipophilicity and Molecular Recognition vs. 5,7-Dimethyl Analog

5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one (MW 179.18) differs from its closest commercially available analog, 5,7-dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one (CAS 1239735-10-4, MW 165.15), by the replacement of an N5-methyl with an N5-ethyl group . This single-carbon homologation increases molecular weight by 14 Da and is predicted to increase lipophilicity (estimated ΔLogP ≈ +0.5 based on the Hansch π constant for methyl-to-ethyl extension). The extended ethyl chain at N5 is expected to modulate hydrophobic interactions within enzyme binding pockets, as evidenced by the SAR data showing that N3-aryl substitution patterns in the pyrazolotriazinone series significantly affect both XO inhibitory potency and binding site localization [1].

lipophilicity physicochemical property analog comparison

Purine-Isosteric Core Enables Multi-Target Kinase Profiling vs. Structurally Divergent Heterocyclic Scaffolds

The pyrazolo[4,3-d][1,2,3]triazin-4-one core is a recognized purine isostere, a feature that underpins its broad potential as a kinase inhibitor scaffold [1][2]. Unlike structurally divergent heterocycles such as pyrazolo[1,5-a][1,3,5]triazines (CDK inhibitors) or pyrazolo[4,3-e][1,2,4]triazine sulfonamides (carbonic anhydrase inhibitors), the pyrazolo[4,3-d][1,2,3]triazin-4-one scaffold has demonstrated activity against multiple therapeutically relevant targets including XO and GSK-3, with IC50 values in the low micromolar range for XO [1].

purine isostere kinase profiling heterocyclic scaffold

Primary Research and Industrial Application Scenarios for 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one


Xanthine Oxidase Inhibitor Lead Optimization Programs

Use 5-ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one as a core scaffold for synthesizing N3-substituted derivatives targeting XO inhibition. The pyrazolo[4,3-d] regioisomer has demonstrated IC50 values in the 0.9–2.9 µM range and occupies a distinct binding subsite compared to the pyrazolo[3,4-d] series, providing a validated starting point for structure-based design aimed at improving potency beyond allopurinol (IC50 = 0.247 µM) [1].

GSK-3β CNS-Penetrant Inhibitor SAR Studies

Employ this compound as a C7-methyl control or intermediate in GSK-3 inhibitor development. The pyrazolo[4,3-d][1,2,3]triazin-4-one core without a C7-carboxylate group is inactive at 10 µM, while C7-ethyl carboxylate derivatives show both GSK-3 inhibition and measurable BBB penetration in PAMPA assays. This compound enables systematic exploration of C7 substituent effects on CNS drug-likeness [2].

Physicochemical Property Profiling in Purine-Isostere Libraries

Incorporate this compound into purine-isostere screening libraries to benchmark the effect of N5-alkyl substitution on lipophilicity, solubility, and molecular recognition. Its N5-ethyl group provides a calculated LogP advantage over the N5-methyl analog (CAS 1239735-10-4), allowing medicinal chemists to map hydrophobic pocket tolerance across multiple enzyme targets including kinases and oxidoreductases .

Chemical Biology Tool Compound for XO/GSK-3 Pathway Dissection

Deploy 5-ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one as a scaffold for developing bifunctional probes or affinity reagents targeting purine-metabolizing enzymes. The compound's purine-isosteric core is recognized by XO with micromolar affinity, while structural modifications at C7 and N3 positions can tune selectivity between XO and GSK-3, supporting chemical biology studies of purine metabolism and kinase signaling crosstalk [1][2].

Quote Request

Request a Quote for 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.